1-(Oxan-2-yl)cyclobutane-1-carbaldehyde
Description
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde (molecular formula C₁₀H₁₆O₂) is a bicyclic aldehyde featuring a cyclobutane ring fused to a tetrahydropyran (oxane) moiety and a formyl group. Its structural uniqueness arises from the steric constraints of the cyclobutane ring and the electronic effects of the oxane substituent. Key properties include:
- SMILES:
C1CCOC(C1)C2(CCC2)C=O - InChIKey:
KUINUQYYAOFCER-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values range from 136.9–143.3 Ų for various adducts (e.g., [M+H]⁺: 136.9 Ų) .
This compound’s reactivity is influenced by the aldehyde group’s electrophilicity and the oxane ring’s steric bulk, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(oxan-2-yl)cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINUQYYAOFCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059927-64-7 | |
| Record name | 1-(oxan-2-yl)cyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with oxane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane and oxane rings contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between 1-(Oxan-2-yl)cyclobutane-1-carbaldehyde and its analogs:
Biological Activity
1-(Oxan-2-yl)cyclobutane-1-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure
The molecular structure of this compound includes a cyclobutane ring fused with an oxan (tetrahydrofuran) moiety and an aldehyde functional group. This unique arrangement may influence its reactivity and interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Notably, its effects were observed in various cancer cell lines, including breast and lung cancer.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 20 µM.
- Apoptosis Induction: Increased levels of caspase-3 activity, indicating the activation of apoptotic pathways.
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Enzymes: It may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate growth and survival.
- Reactive Oxygen Species (ROS) Generation: The compound could induce oxidative stress in cells, leading to apoptosis.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the aldehyde group or the oxan ring have shown promising results in increasing potency and selectivity against cancer cells.
| Derivative | Activity | Notes |
|---|---|---|
| Methylated variant | Increased anticancer activity | Exhibited lower MIC against bacterial strains |
| Hydroxylated variant | Enhanced solubility | Improved bioavailability in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
